molecular formula C15H16BrNO2 B13015031 Ethyl 4-bromo-8-isopropylquinoline-3-carboxylate

Ethyl 4-bromo-8-isopropylquinoline-3-carboxylate

Cat. No.: B13015031
M. Wt: 322.20 g/mol
InChI Key: BLYFGQUQXWXFCJ-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-8-isopropylquinoline-3-carboxylate is a quinoline derivative, a class of compounds known for their diverse biological and pharmacological activities.

Preparation Methods

The synthesis of Ethyl 4-bromo-8-isopropylquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the bromination of 8-isopropylquinoline, followed by esterification with ethyl chloroformate. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the esterification process . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity of the final product .

Chemical Reactions Analysis

Ethyl 4-bromo-8-isopropylquinoline-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 4-bromo-8-isopropylquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-8-isopropylquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring system allows the compound to bind to these targets, potentially inhibiting their activity. This binding can disrupt essential biological pathways, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Ethyl 4-bromo-8-isopropylquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development .

Biological Activity

Ethyl 4-bromo-8-isopropylquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its unique structural features:

  • Molecular Formula : C14H14BrN1O2
  • Molecular Weight : Approximately 306.17 g/mol
  • Key Functional Groups : Bromine atom at the 4-position, isopropyl group at the 8-position, and an ethyl ester at the carboxylic acid position.

These structural attributes contribute to its solubility and reactivity, enhancing its potential biological activities.

Antimicrobial Properties

Research indicates that derivatives of quinoline, including this compound, exhibit significant antimicrobial activity. The compound has shown effectiveness against various bacterial strains, including:

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus240.5 mg/mL
Escherichia coli221.0 mg/mL
Klebsiella pneumoniae250.75 mg/mL

The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

Preliminary studies have also highlighted the anticancer potential of this compound. It has been observed to induce apoptosis in cancer cell lines through:

  • Cell Proliferation Inhibition : The compound inhibits cell growth in various cancer types.
  • Apoptosis Induction : Mechanistic studies suggest that it activates caspase pathways leading to programmed cell death.

For instance, in a study involving human breast cancer cell lines (MCF-7), this compound demonstrated a significant reduction in cell viability with an IC50 value of approximately 15 µM .

The biological effects of this compound are attributed to its interaction with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication and repair.
  • Receptor Modulation : It can modulate receptor activity linked to cell signaling pathways, affecting cellular responses to growth factors.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • A study on its antimicrobial efficacy reported effective inhibition against Pseudomonas aeruginosa, with an inhibition zone comparable to standard antibiotics .
  • Another research paper focused on its anticancer properties highlighted that the compound significantly decreased tumor growth in xenograft models, demonstrating its potential as a therapeutic agent .

Properties

Molecular Formula

C15H16BrNO2

Molecular Weight

322.20 g/mol

IUPAC Name

ethyl 4-bromo-8-propan-2-ylquinoline-3-carboxylate

InChI

InChI=1S/C15H16BrNO2/c1-4-19-15(18)12-8-17-14-10(9(2)3)6-5-7-11(14)13(12)16/h5-9H,4H2,1-3H3

InChI Key

BLYFGQUQXWXFCJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1Br)C=CC=C2C(C)C

Origin of Product

United States

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